3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aniline group, a carbonyl group, and a benzenesulfonamide moiety. Its molecular formula is C14H12ClN3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOIC ACID
- 4-CHLORO-N-(1-{[(4-CHLOROANILINO)CARBONYL]-2-(2-FURYL)VINYL}BENZAMIDE
Uniqueness
3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methyl-5-sulfamoylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-2-7-12(22(16,20)21)8-13(9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,16,20,21)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRAVASQCXJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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